molecular formula C10H13N3OS B13037075 2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one

2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one

Cat. No.: B13037075
M. Wt: 223.30 g/mol
InChI Key: AZIKLMRIYOTDAE-UHFFFAOYSA-N
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Description

2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with a suitable nitrile in the presence of a base, followed by cyclization to form the thienopyrimidine core. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thienopyrimidines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound inhibits the cytochrome bd oxidase in Mycobacterium tuberculosis . This inhibition disrupts the bacterial energy metabolism, leading to cell death. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function.

Comparison with Similar Compounds

Uniqueness: 2-Amino-7-(tert-butyl)thieno[3,2-D]pyrimidin-4(1H)-one is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This makes it more effective in penetrating biological membranes and reaching its target sites.

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

2-amino-7-tert-butyl-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C10H13N3OS/c1-10(2,3)5-4-15-7-6(5)12-9(11)13-8(7)14/h4H,1-3H3,(H3,11,12,13,14)

InChI Key

AZIKLMRIYOTDAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC2=C1N=C(NC2=O)N

Origin of Product

United States

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